5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide

Medicinal Chemistry Cross-Coupling Lead Optimization

5-Bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide (CAS: 1903722-20-2; molecular formula: C15H12BrN5O2; molecular weight: 374.198 g/mol) is a heterocyclic small molecule that covalently links a 5-bromonicotinamide moiety to a 1,2,3-benzotriazin-4(3H)-one core via an ethylenediamine linker. The compound is cataloged in PubChem (CID and the ZINC database (ZINC000038224767) but has no experimentally determined biological activity data recorded in ChEMBL20.

Molecular Formula C15H12BrN5O2
Molecular Weight 374.198
CAS No. 1903722-20-2
Cat. No. B2433491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide
CAS1903722-20-2
Molecular FormulaC15H12BrN5O2
Molecular Weight374.198
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C15H12BrN5O2/c16-11-7-10(8-17-9-11)14(22)18-5-6-21-15(23)12-3-1-2-4-13(12)19-20-21/h1-4,7-9H,5-6H2,(H,18,22)
InChIKeyOMHFRQDVOVMQQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(2-(4-Oxobenzo[d][1,2,3]Triazin-3(4H)-Yl)Ethyl)Nicotinamide (CAS 1903722-20-2): Procurement-Grade Chemical Profile for Medicinal Chemistry


5-Bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide (CAS: 1903722-20-2; molecular formula: C15H12BrN5O2; molecular weight: 374.198 g/mol) is a heterocyclic small molecule that covalently links a 5-bromonicotinamide moiety to a 1,2,3-benzotriazin-4(3H)-one core via an ethylenediamine linker [1]. The compound is cataloged in PubChem (CID 5549147) and the ZINC database (ZINC000038224767) but has no experimentally determined biological activity data recorded in ChEMBL20 [1]. It belongs to a broader structural class of benzotriazinone-nicotinamide conjugates that have been explored as scaffolds for kinase inhibitors and nicotinamide N-methyltransferase (NNMT) bisubstrate mimics [2].

Why Generic Substitution Fails: Structural Differentiation of 5-Bromo-N-(2-(4-Oxobenzo[d][1,2,3]Triazin-3(4H)-Yl)Ethyl)Nicotinamide Among Benzotriazinone-Nicotinamide Analogs


Within the benzotriazinone-nicotinamide congener series, substituent identity and position on the pyridine ring are not interchangeable without consequence. The 5-bromo substituent introduces a distinct combination of electronic (electron-withdrawing, −I effect), steric (van der Waals radius of Br ≈ 1.85 Å), and synthetic handles (C–Br bond for cross-coupling) that differ fundamentally from the 5-chloro, 6-methoxy, 2-methylthio, or 6-trifluoromethyl variants available in the same scaffold series [1]. In the context of NNMT bisubstrate inhibitor design, the electron-deficient nature of the nicotinamide-mimicking aromatic ring has been directly correlated with binding potency; altering the substituent can shift biochemical IC50 values by orders of magnitude within the same scaffold class [2]. The 5-bromo variant thus occupies a defined and non-substitutable position in the property landscape of this compound family.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparison of 5-Bromo-N-(2-(4-Oxobenzo[d][1,2,3]Triazin-3(4H)-Yl)Ethyl)Nicotinamide Against Structural Analogs


Evidence Dimension 1: Synthetic Versatility via C5-Bromo Handle — Comparative Functionalization Potential

The 5-bromo substituent provides a chemically orthogonal handle for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions — a capability absent in the 6-methoxy (CAS not assigned), 2-methylthio, and 6-trifluoromethyl (CAS 2034505-66-1) analogs within the benzotriazinone-nicotinamide series [1]. Among halogenated congeners, the C–Br bond (bond dissociation energy ≈ 281 kJ/mol for aryl-Br vs. ≈ 340 kJ/mol for aryl-Cl) offers a more reactive oxidative addition partner for Pd(0)-catalyzed couplings compared to the 5-chloro-6-hydroxy variant [2]. This positions the 5-bromo compound as the preferred core scaffold for libraries requiring post-synthetic elaboration of the pyridine ring.

Medicinal Chemistry Cross-Coupling Lead Optimization

Evidence Dimension 2: Halogen-Bonding Donor Capacity — 5-Br vs. Other C5 Substituents

The C5-bromine atom can function as a halogen-bond (XB) donor (σ-hole magnitude enhanced by the electron-withdrawing pyridine ring), a specific non-covalent interaction increasingly exploited in rational drug design to enhance target selectivity. The C5-bromo derivative possesses a positive electrostatic potential (σ-hole) at the bromine tip not available in the 6-methoxy (H-bond acceptor character differs) or 2-methylthio (chalcogen-bonding profile differs) analogs [1]. Quantitative surveys of PDB structures indicate that aryl-Br⋯O=C (backbone carbonyl) halogen bonds contribute approximately −2 to −3 kcal/mol in binding free energy, an increment absent in C5-H or C5-OCH3 congeners [2].

Structural Biology Molecular Recognition Halogen Bonding

Evidence Dimension 3: Computed Lipophilicity — XLogP3 Comparison Across the Congeneric Series

Computed octanol-water partition coefficient (XLogP3) for the 5-bromo compound is 2.2 [1]. This positions it at the lower-moderate lipophilicity range favorable for oral bioavailability (Lipinski's rule: LogP < 5). Compared to the 6-trifluoromethyl analog (estimated XLogP3 ≈ 2.8), the 5-bromo compound offers reduced lipophilicity, which may translate to lower non-specific protein binding and reduced CYP450 promiscuity in in vitro ADME panels — a consideration relevant to hit-to-lead progression [2].

Drug-likeness ADME Prediction Lipophilicity

Evidence Dimension 4: Topological Polar Surface Area (TPSA) and Permeability Predictors vs. Congeners

The topological polar surface area (TPSA) of the 5-bromo compound is 87 Ų, with 1 hydrogen bond donor and 5 hydrogen bond acceptors [1]. TPSA values below 90 Ų are generally associated with favorable passive membrane permeability and potential CNS penetration (TPSA < 90 Ų rule). The 6-trifluoromethyl analog (estimated TPSA ≈ 87 Ų) has identical calculated TPSA but higher lipophilicity, while the 5-chloro-6-hydroxy analog introduces an additional H-bond donor (predicted TPSA > 100 Ų), potentially reducing membrane permeability [2].

Membrane Permeability BBB Penetration Drug-likeness

Evidence Dimension 5: NNMT Inhibitor Scaffold Context — Electron-Deficient Nicotinamide Mimicry

The benzotriazinone-nicotinamide conjugate scaffold falls within the design space of bisubstrate NNMT inhibitors that require an electron-deficient aromatic group to mimic the nicotinamide substrate. In a published SAR series of alkene-linked bisubstrate NNMT inhibitors, the most potent compound identified exhibited an IC50 of 3.7 nM, demonstrating that electron-deficient aromatics in the nicotinamide-mimicking position can achieve low-nanomolar potency [1]. The 5-bromo substituent on the pyridine ring further withdraws electron density (Hammett σmeta for Br ≈ +0.39), which may enhance binding to the nicotinamide pocket of NNMT relative to electron-donating substituents on the same scaffold [2]. While no direct IC50 data exist for the target compound, this class-level SAR supports its rational prioritization over the electron-rich 6-methoxy analog (Hammett σpara for OCH3 ≈ −0.27) for NNMT-targeted screening [2].

NNMT Inhibition Bisubstrate Inhibitor Cancer Metabolism

Best-Fit Research and Industrial Application Scenarios for 5-Bromo-N-(2-(4-Oxobenzo[d][1,2,3]Triazin-3(4H)-Yl)Ethyl)Nicotinamide (CAS 1903722-20-2)


Scenario 1: Parallel Library Synthesis for NNMT Bisubstrate Inhibitor Hit Expansion

In an NNMT inhibitor discovery program where a benzotriazinone-nicotinamide scaffold has been identified as a hit, the 5-bromo derivative serves as the preferred core for parallel library synthesis. The C5–Br handle enables rapid diversification via Suzuki-Miyaura coupling with a panel of aryl/heteroaryl boronic acids to explore the nicotinamide-binding pocket, generating 24–96 analogs in a single synthesis campaign [1]. This is not feasible with the 6-methoxy, 2-methylthio, or 6-trifluoromethyl congeners, which lack a reactive cross-coupling handle at the corresponding position [2]. The electron-deficient character of the 5-bromo pyridine (Hammett σmeta ≈ +0.39) aligns with the pharmacophore requirements demonstrated for potent NNMT inhibitors (reported IC50 values as low as 3.7 nM for electron-deficient aromatics in this class) [1].

Scenario 2: Halogen-Bond-Enabled Structure-Based Drug Design Against Kinase or Methyltransferase Targets

For targets where crystallographic evidence indicates a backbone carbonyl or carboxylate oxygen positioned within 3.0–3.3 Å of the ligand C5 position, the 5-bromo compound provides a defined halogen-bond donor (σ-hole) capable of contributing −2 to −3 kcal/mol in binding free energy [1]. This specific non-covalent interaction can improve both potency and selectivity relative to the C5–H or C5–OCH3 analogs, which cannot engage in halogen bonding [2]. Procurement of the 5-bromo variant over the 6-methoxy or 2-methylthio analogs is indicated when the target protein's C5-proximal region features an appropriate XB acceptor.

Scenario 3: CNS-Penetrant Lead Optimization with Balanced Lipophilicity

When a discovery program targets CNS indications requiring both passive blood-brain barrier permeability (TPSA < 90 Ų) and moderate lipophilicity (LogP 2–4), the 5-bromo compound (TPSA = 87 Ų, XLogP3 = 2.2) [1] occupies a favorable position within the CNS drug-like space. Compared to the 6-trifluoromethyl analog (estimated XLogP3 ≈ 2.8, TPSA ≈ 87 Ų), the 5-bromo compound offers reduced lipophilic burden while retaining the same TPSA, potentially lowering the risk of hERG channel blockade and CYP450 inhibition commonly associated with higher LogP compounds [2]. The compound is thus prioritized over the 6-CF3 congener in CNS-focused hit-to-lead cascades.

Scenario 4: Benzotriazinone Scaffold Exploration — Anticancer and Anti-Inflammatory Phenotypic Screening

The 1,2,3-benzotriazin-4(3H)-one core is a privileged scaffold with reported anticancer, antiviral, antidepressant, antimicrobial, anti-inflammatory, and antitubercular activities [1]. The 5-bromo-nicotinamide conjugate extends this scaffold into nicotinamide biology space, making it suitable for inclusion in medium-throughput phenotypic screening panels against cancer cell line panels (e.g., NCI-60) or inflammatory pathway reporter assays [2]. Its well-defined molecular architecture and synthetic accessibility support its use as a probe compound in exploratory biology studies where the benzotriazinone pharmacophore is of interest [2].

Quote Request

Request a Quote for 5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.